molecular formula C13H16ClNO B1454179 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide CAS No. 1181747-39-6

2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

Cat. No. B1454179
M. Wt: 237.72 g/mol
InChI Key: CZDWRMXBXLRKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide, also known as CCPA, is a synthetic compound with a wide range of applications in scientific research. CCPA is a versatile molecule, with a variety of potential uses in both laboratory and clinical settings.

Scientific Research Applications

Synthetic Organic Chemistry

In synthetic organic chemistry, compounds similar to "2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide" are of interest due to their potential as intermediates in the synthesis of pharmacologically active molecules. Studies have explored various N-acylation reagents and developed chemoselective methods for the synthesis of N-acyl compounds, which are crucial in creating bioactive molecules with specific therapeutic effects. These synthetic pathways are essential for the development of new drugs and understanding chemical reactivity and selectivity (Kondo & Murakami, 2001).

Environmental Science

Research in environmental science has examined the degradation pathways and environmental fate of acetamide and similar compounds. For example, advanced oxidation processes (AOPs) have been used to degrade acetaminophen, leading to various by-products. Understanding the degradation pathways and the toxicity of these by-products is crucial for environmental safety and developing effective wastewater treatment technologies (Qutob et al., 2022).

Toxicology and Environmental Health

In the field of toxicology and environmental health, the impact of synthetic compounds on human health and the environment is a significant area of research. Studies have focused on the toxicological profiles of various acetamide derivatives, exploring their potential biological effects and environmental persistence. Such research informs safety guidelines and risk assessment for the use of chemical compounds in industrial and pharmaceutical contexts (Kennedy, 2001).

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDWRMXBXLRKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

CAS RN

1181747-39-6
Record name 2-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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